6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine
Overview
Description
6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine typically involves multiple steps:
Formation of 6,7-Dimethoxyquinoline: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as the use of methoxy-substituted anilines and cyclization agents.
Introduction of the Fluorobenzo[d]thiazole Moiety: This step involves the reaction of 6,7-dimethoxyquinoline with a fluorinated benzo[d]thiazole derivative under suitable conditions, such as the use of a base and a solvent like dimethylformamide.
Coupling Reaction: The final step involves the coupling of the intermediate product with an amine group to form the desired compound. This can be facilitated by using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as elevated temperatures and the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific molecular pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and differentiation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinoline: Shares the quinoline core structure but lacks the fluorobenzo[d]thiazole moiety.
5-Fluorobenzo[d]thiazole: Contains the benzo[d]thiazole structure with a fluorine atom but lacks the quinoline derivative.
Quinoline Derivatives: Various other quinoline-based compounds with different substituents.
Uniqueness
6-((6,7-Dimethoxyquinolin-4-yl)oxy)-5-fluorobenzo[d]thiazol-2-amine is unique due to the combination of the quinoline and benzo[d]thiazole moieties, along with the presence of methoxy and fluorine substituents. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
6-(6,7-dimethoxyquinolin-4-yl)oxy-5-fluoro-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-23-15-5-9-11(7-16(15)24-2)21-4-3-13(9)25-14-8-17-12(6-10(14)19)22-18(20)26-17/h3-8H,1-2H3,(H2,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIYYGFBBBNREQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C4C(=C3)SC(=N4)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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